molecular formula C14H8Br2O B3052152 2,7-Dibromoanthracen-9(10H)-one CAS No. 38917-92-9

2,7-Dibromoanthracen-9(10H)-one

Cat. No.: B3052152
CAS No.: 38917-92-9
M. Wt: 352.02 g/mol
InChI Key: HXSYTQDSHGNXHI-UHFFFAOYSA-N
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Description

2,7-Dibromoanthracen-9(10H)-one (CAS 38917-92-9) is a high-value brominated anthracene derivative that serves as a versatile building block in advanced materials research, particularly in the field of organic electronics . Its molecular formula is C14H8Br2O, with a molecular weight of 352.02 g/mol . The compound is characterized by its anthracenone core structure, which is functionalized with bromine atoms at the 2 and 7 positions . This specific substitution pattern makes it an excellent precursor for constructing extended pi-conjugated systems through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for developing semiconducting small molecules, oligomers, and polymers . Researchers primarily utilize this compound as a key intermediate in the synthesis of novel materials for applications including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The bromine sites provide efficient handles for carbon-carbon bond formation to extend conjugation, while the carbonyl group can be used in further functionalization or can influence the electronic properties of the final material, such as its HOMO and LUMO energy levels . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. It is recommended to store the compound in a cool, dry place, with some sources suggesting storage at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromo-10H-anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14(17)12(8)6-10/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSYTQDSHGNXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492757
Record name 2,7-Dibromoanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38917-92-9
Record name 2,7-Dibromoanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Spectroscopic Characterization of 2,7 Dibromoanthracen 9 10h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of specific atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2,7-Dibromoanthracen-9(10H)-one would be expected to show distinct signals for the aromatic and methylene (B1212753) protons. The aromatic protons (H1, H3, H4, H5, H6, H8) would appear in the downfield region, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the bromine atoms and the carbonyl group. The two protons at the C10 position (methylene group) would likely appear as a singlet in the aliphatic region of the spectrum. Specific chemical shifts (δ) and coupling constants (J) are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. One would expect to see signals for the carbonyl carbon (C9), the methylene carbon (C10), the two carbons bearing bromine atoms (C2, C7), and the remaining aromatic carbons. The exact chemical shifts, which are highly informative for confirming the substitution pattern, are not publicly documented.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and can offer insights into its structure through fragmentation analysis.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for analyzing organic molecules, minimizing fragmentation and clearly showing the molecular ion peak. An analysis of this compound would be expected to show a prominent cluster of isotopic peaks corresponding to its molecular weight, with the characteristic pattern resulting from the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). However, no specific MALDI-TOF data has been published.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental formula. For C₁₄H₈Br₂O, the expected exact mass would confirm the compound's composition. While some commercial suppliers indicate the availability of such data, the actual experimental results are not present in the accessible literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a crucial analytical tool for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation with the sample, it is possible to determine the vibrational modes of the bonds, which are characteristic of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy of this compound provides valuable insights into its molecular structure by identifying the characteristic vibrational frequencies of its functional groups. The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range. rsc.org

Key vibrational bands observed in the FT-IR spectrum of anthracenone (B14071504) derivatives and related structures help in the characterization of this compound. The presence of the carbonyl group (C=O) is a defining feature of the anthracenone core. This typically gives rise to a strong absorption band in the region of 1650-1700 cm⁻¹. The exact position of this peak can be influenced by the presence of substituents on the aromatic rings.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the anthracene (B1667546) ring system are typically observed in the 1450-1600 cm⁻¹ region. rsc.org The carbon-bromine (C-Br) stretching vibrations are found at lower frequencies, generally in the 500-700 cm⁻¹ range. The specific pattern of absorption bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification.

For comparison, the FT-IR spectrum of the related compound 9,10-dibromoanthracene (B139309) shows characteristic peaks that can be used to infer the spectral features of this compound. nist.gov

Table 1: Representative FT-IR Data for Anthracene Derivatives

Vibrational ModeFrequency Range (cm⁻¹)
Aromatic C-H Stretch> 3000
Carbonyl (C=O) Stretch1650 - 1700
Aromatic C=C Stretch1450 - 1600
C-Br Stretch500 - 700

This table provides a generalized range for the vibrational modes based on typical values for related compounds. Actual peak positions for this compound may vary.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure and crystal packing of compounds like this compound. mdpi.com The technique involves irradiating a single crystal of the material with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The positions and intensities of the diffracted beams are used to construct an electron density map of the unit cell, from which the atomic positions can be determined with high precision. fzu.cz

The crystal structure of a molecule reveals crucial information about its conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. fzu.cz For this compound, SCXRD would provide precise measurements of the C-Br and C=O bond lengths, the planarity of the anthracene core, and the arrangement of neighboring molecules in the crystal lattice.

Table 2: Illustrative Single-Crystal X-ray Diffraction Parameters for a Hypothetical Monoclinic System of a Dibromoanthracene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~7.5
b (Å)~17.5
c (Å)~14.4
β (°)~90.4
Volume (ų)~1900
Z4

This table is illustrative and based on data for a related compound, 9,10-bis-(2,6-difluorophenyl)-anthracene, to provide a general idea of the type of data obtained from SCXRD analysis. researchgate.net Actual values for this compound would need to be determined experimentally.

Microscopic Techniques for Surface and Morphological Analysis

Microscopic techniques are essential for visualizing the surface topography and morphology of materials at the micro- and nanoscale. These methods provide direct images of the sample's surface, offering insights into its physical structure and arrangement.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material. researchgate.net It works by scanning the sample with a focused beam of electrons, and the resulting signals from the interaction of the electrons with the sample are used to generate an image. SEM can reveal information about the sample's surface topography, composition, and morphology. researchgate.net

In the context of this compound, SEM could be employed to study the morphology of its crystalline powders or thin films. researchgate.net This would allow for the characterization of crystal size, shape, and surface features. Such information is valuable for understanding the material's physical properties and for quality control in synthesis and processing. For instance, SEM can be used to observe how different crystallization conditions affect the resulting crystal morphology.

Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM) in On-Surface Synthesis

Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM) are powerful surface-sensitive techniques that allow for the imaging of surfaces at the atomic level. wikipedia.org STM operates by measuring the quantum tunneling current between a sharp conductive tip and the sample surface, providing a map of the local density of electronic states. wikipedia.org nc-AFM, a variant of atomic force microscopy, measures the forces between the tip and the sample to create a topographical image.

These techniques are particularly valuable in the field of on-surface synthesis, where chemical reactions are carried out directly on a surface to create novel nanostructures. nih.govfau.deoapen.org For precursors like 2,7-dibromo-9,9'-bianthryl, which is closely related to this compound, STM and nc-AFM have been used to characterize the products of thermally induced on-surface reactions on a Au(111) surface. nii.ac.jp These studies allow for the unambiguous identification of the resulting structures, such as anthracene-fused zigzag graphene nanoribbons. nii.ac.jp

The use of STM and nc-AFM provides detailed structural characterization of the reaction products, revealing not only the intended structures but also any unexpected rearranged segments. nii.ac.jpethernet.edu.et This level of detail is crucial for understanding the mechanisms of on-surface reactions and for designing new molecular precursors for the bottom-up fabrication of atomically precise nanomaterials. fau.de

Computational Chemistry and Theoretical Modeling of 2,7 Dibromoanthracen 9 10h One and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and conformational landscape of organic molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties.

DFT calculations are instrumental in determining the frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are crucial for understanding a molecule's electronic behavior, including its charge transport characteristics and reactivity.

In another study, a series of novel 9,10-anthracene-based molecules were synthesized and characterized. researchgate.net The electrochemical and optical properties were used to determine the HOMO and LUMO energy levels. The HOMO levels were found to be between -5.59 eV and -5.73 eV, while the LUMO levels, calculated from the onset of the lowest energy absorbance peak, were also reported. researchgate.net These values are critical for designing materials for applications in organic electronics.

Table 1: Electronic Properties of Selected Anthracene (B1667546) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2-bromo-9,10-DPA (anionic alpha molecular orbital)--~1.3679 bohrium.com
9,10-anthracene derivative 1-5.59-2.602.99 researchgate.net
9,10-anthracene derivative 2-5.73-2.742.99 researchgate.net

Data in the table is for related anthracene derivatives, not 2,7-Dibromoanthracen-9(10H)-one itself.

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, thus revealing the preferred conformation of a molecule.

For derivatives of the anthracene core, functionalization at the 9,10-positions can significantly influence the molecular geometry. A study on 9,10-disubstituted anthracene derivatives revealed how different phenyl substituents affect the planarity of the anthracene backbone. researchgate.net Molecular distortions were quantified by the dihedral angle (ω) between the intersecting planes of the outer rings of the anthracene core and the torsion angles (τ) between the pendant aryl groups and the anthracene unit. researchgate.net

In a related context, the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which shares the 2,7-dibromo substitution pattern, was determined. researchgate.netnih.gov In this molecule, all atoms, except for those of the methyl groups, are perfectly coplanar. researchgate.netnih.gov This planarity is a key feature that influences its electronic properties and crystal packing. The study of such analogs provides clues about how the dibromo substitution might affect the geometry of the anthracenone (B14071504) core.

Table 2: Selected Geometric Parameters for a 9,10-disubstituted Anthracene Derivative

CompoundDihedral Angle (ω) between outer rings (°)Mean Torsion Angle (τ) with substituent (°)Reference
9,10-bis(4-methoxyphenyl)anthracene5.469.4 researchgate.net

Data pertains to a related derivative to illustrate conformational effects.

Certain molecules, upon photoexcitation, can undergo a geometric relaxation to a "twisted intramolecular charge transfer" (TICT) state. nih.govresearchgate.net This phenomenon occurs in molecules that have electron-donating and electron-accepting moieties connected by a single bond. In the excited state, rotation around this bond can lead to a conformation where the donor and acceptor are perpendicular, resulting in a full charge separation. nih.gov

The investigation of TICT states is crucial for designing fluorescent probes and materials for organic light-emitting diodes (OLEDs). For instance, fluorinated 9,9′-bianthracene derivatives have been studied as host materials in OLEDs. rsc.orgresearchgate.net It was demonstrated that a specific derivative, 10,10′-bis(4-fluorophenyl)-9,9′-bianthracene, possesses a TICT excited state that facilitates transitions from triplet to singlet states, thereby enhancing the efficiency of the OLED device. rsc.orgresearchgate.net While not directly studying this compound, this research highlights that the anthracene framework is a suitable scaffold for engineering molecules with TICT properties. rsc.orgresearchgate.net The presence of both a potential donor (the dibrominated anthracene core) and an acceptor (the carbonyl group) in this compound suggests that the study of its potential TICT states could be a fruitful area of research.

Theoretical Investigations of Reactivity and Reaction Mechanisms

Theoretical chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction barriers.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. masterorganicchemistry.comlibretexts.org Theoretical studies can elucidate the concerted, yet often asynchronous, nature of this pericyclic reaction. researchgate.netnih.gov Quantum chemical calculations have been employed to study the mechanism of Diels-Alder reactions involving anthracene dienes and various dienophiles. nih.gov These studies have found that the activation energies are largely influenced by the energy required for structural rearrangements of the reactants. nih.gov

A study on the synthesis of 9,10-Dibromo-N-aryl-9,10-dihydro-9,10- masterorganicchemistry.comnih.govepipyrroloanthracene-12,14-diones utilized a [4+2] cycloaddition reaction between dibromoanthracenes and N-substituted maleimide (B117702) derivatives. nih.gov Furthermore, a Diels-Alder strategy has been used in the synthesis of functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (TTFAQ) derivatives starting from an anthrone-based precursor. rsc.org These examples demonstrate the utility of the anthracene framework as a diene in Diels-Alder reactions. Theoretical modeling of the reaction of this compound, or its tautomeric enol form, could predict its reactivity with various dienophiles, guiding synthetic efforts.

On-surface synthesis is a bottom-up approach to creating novel carbon-based nanostructures. Understanding the reaction mechanisms, including unexpected skeletal rearrangements, is critical for controlling the outcome. In this context, the thermal annealing of a quinoid-based anthracene precursor, 9,10-bis(dibromomethylene)-9,10-dihydroanthracene, on a gold surface (Au(111)) was investigated. Instead of the expected polymerization, a surprising skeletal ring-rearrangement occurred, leading to the formation of a dibenzo[a,e]pentalene derivative.

High-resolution scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), combined with DFT calculations, were used to elucidate the structure of the product and the reaction mechanism. The experimental images were well-reproduced by the DFT-optimized geometry of the rearranged molecule on the Au(111) surface. This work provides a clear example of how theoretical modeling is essential for interpreting experimental data in on-surface chemistry and for understanding complex reaction pathways that transform a pro-aromatic quinoid system into an antiaromatic pentalene (B1231599) system.

Modeling of Intermolecular Interactions in Solid State

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the noncovalent interactions that stabilize the crystal lattice. nih.gov These interactions include conventional hydrogen bonds, as well as weaker interactions like halogen bonds and π-π stacking.

Halogen Bonding: The bromine substituents in this compound are expected to participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Theoretical studies on other halogenated organic molecules have characterized various types of halogen bonds, such as O···X and X···X (where X is a halogen). nih.gov The strength and geometry of these bonds can be analyzed using methods like Bader's theory of 'atoms in molecules' and by examining molecular electrostatic potential (MEP) surfaces. nih.gov These analyses help to confirm the stabilizing nature of such interactions in the solid state.

π-π Stacking Interactions: The planar aromatic core of the anthracene moiety is prone to π-π stacking interactions. These interactions are crucial in determining the packing motif of aromatic molecules in crystals. Computational models can predict the geometry and binding energies of these stacked arrangements. For instance, studies on anthracene dimers have shown that the binding energy is sensitive to the level of theory used, with methods like ωB97X-D4/def2-QZVPP providing reliable estimates.

The table below summarizes the types of intermolecular interactions that are likely to be important in the solid-state packing of this compound, based on studies of related compounds.

Interaction TypeDescriptionKey Computational Insights
Halogen Bonding (Br···O, Br···Br) A noncovalent interaction involving the bromine atom as an electrophilic center.MEP surfaces can identify electrophilic regions on the bromine atom. DFT calculations can quantify the interaction energies.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The geometry (e.g., parallel-displaced, T-shaped) and binding energies can be calculated using high-level quantum chemical methods.
Hydrogen Bonding (C-H···O) A weak form of hydrogen bonding involving a C-H donor and the carbonyl oxygen as an acceptor.Analysis of bond lengths and angles from theoretically optimized crystal structures can identify these interactions.
Van der Waals Forces Dispersive forces that are ubiquitous and contribute significantly to the overall lattice energy.These are implicitly included in most quantum chemical calculations and are crucial for accurate modeling of molecular crystals.

This table is generated based on theoretical studies of analogous halogenated and polycyclic aromatic compounds.

Simulation of Photophysical Phenomena and Excitation Dynamics

Computational methods are essential for understanding the photophysical properties of this compound and its derivatives, including their absorption and emission characteristics, as well as the dynamics of their excited states. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra and investigating excited state properties. nih.gov

Excitation Energies and Absorption Spectra: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of the molecule. For anthraquinone (B42736) derivatives, the choice of functional and basis set in TD-DFT calculations is crucial for obtaining results that are in good agreement with experimental data. nih.gov The solvent environment can be modeled using methods like the polarized continuum model (PCM) to provide more realistic predictions of spectra in solution. nih.gov

Excimer Formation and Emission: Anthracene derivatives are known to form excimers (excited-state dimers) in concentrated solutions or in the solid state, which leads to a red-shifted and broad emission band compared to the monomer fluorescence. Computational studies can model the formation of excimers and predict their emission properties. For instance, DFT calculations on anthracene dimers can be used to construct potential energy surfaces that describe the interaction between a ground-state and an excited-state molecule, revealing the energetic driving force for excimer formation.

Excitation Dynamics: The fate of the molecule after photoexcitation involves a series of dynamic processes, including internal conversion, intersystem crossing, and radiative and non-radiative decay. Simulating these dynamics requires more advanced computational techniques, such as non-adiabatic molecular dynamics (NAMD). nih.govarxiv.org These simulations can track the evolution of the excited state in real-time, providing insights into the timescales of different photophysical processes. For example, surface hopping NAMD simulations have been used to study the evolution of charge-transfer states in anthracene complexes, revealing the influence of the environment on the excited-state lifetime. nih.gov

The photophysical properties of anthracene derivatives are highly dependent on their substitution pattern. The table below presents a conceptual comparison of how different types of substituents might influence the key photophysical parameters of an anthracene core, as predicted by computational modeling.

Derivative TypePredicted Effect on Absorption (λmax)Predicted Effect on Emission (λem)Predicted Quantum Yield (Φ)Rationale from Theoretical Modeling
Parent Anthracene ~380 nm~400 nm (blue)HighReference for comparison.
Electron-donating substituents Red-shiftRed-shiftMay increase or decreaseDestabilization of the HOMO, leading to a smaller HOMO-LUMO gap.
Electron-withdrawing substituents Blue-shift or Red-shiftRed-shift, often with charge-transfer characterOften decreasedStabilization of the LUMO, can lead to intramolecular charge transfer (ICT) states.
Halogen substituents (e.g., Br) Minor shiftRed-shift due to heavy-atom effectDecreasedEnhanced intersystem crossing to the triplet state due to spin-orbit coupling.
Bulky substituents at 9,10-positions Minor shiftBlue-shift in aggregatesHigh in solutionSteric hindrance can prevent π-stacking and excimer formation, favoring monomer emission.

This table provides a generalized summary based on established principles of photophysics and computational studies on various anthracene derivatives.

Structure Property Relationships in 2,7 Dibromoanthracen 9 10h One Systems

Influence of Bromine Substitution on the Anthracenone (B14071504) Core

The substitution of hydrogen with bromine atoms at the 2 and 7 positions of the anthracenone core significantly modifies its fundamental electronic structure and properties. Bromine atoms exert a dual electronic influence: they are weakly electron-withdrawing through an inductive effect and can participate in p-π conjugation with the aromatic system. researchgate.net This p-π conjugation between the p-orbitals of bromine and the π-system of the anthracene (B1667546) rings can lead to a delocalization of π-electrons. researchgate.net

Research based on density functional theory (DFT) on related brominated aromatic compounds shows that halogenation generally leads to a lowering of the molecule's total ground state energy and can alter bond lengths and angles compared to the unsubstituted parent molecule. researchgate.net The introduction of bromine substituents typically lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This reduction in the energy levels is a direct consequence of the electron-withdrawing nature and conjugative effects of the bromine atoms, which can enhance the molecule's potential as a semiconductor in electronic applications. researchgate.netresearchgate.net

Regioisomerism and its Impact on Material Behavior

Regioisomerism, which describes the different possible placements of substituents on the aromatic core, plays a critical role in determining the ultimate properties of dibromoanthracenone derivatives. The specific positioning of the two bromine atoms—for instance, in the 2,7-positions versus other configurations like 1,5- or 2,6-—leads to distinct electronic and steric profiles, which in turn dictate the material's behavior.

Different isomers of dibromoanthracene-based compounds exhibit unique characteristics. For example, 1,5-dibromoanthracene-9,10-dione is noted for its reactivity in electrophilic substitution reactions due to the electron-withdrawing carbonyl groups. cymitquimica.com The bromine atoms in this configuration enhance its electrophilic character. cymitquimica.com In contrast, the bromine atoms at the 2 and 7-positions in compounds like 2,7-Dibromophenanthrene-9,10-dione (an isomer of dibromoanthraquinone) are strategically placed for further C-C bond formation reactions to extend the conjugated system. ossila.com This difference in reactivity highlights how the substituent position governs the synthetic utility of the molecule as a building block for larger, more complex polymers and small molecules for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.com

The table below compares the calculated HOMO/LUMO levels of an isomeric compound, demonstrating the electronic impact of substituent placement.

CompoundHOMO (eV)LUMO (eV)
2,7-Dibromophenanthrene-9,10-dione 6.994.44

Data sourced from a study on an isomeric system, provided for comparative illustration. ossila.com

Effect of Peripheral Substituents on Electronic and Optical Characteristics

The 2,7-Dibromoanthracen-9(10H)-one framework is not just a functional molecule in its own right but also a crucial intermediate for synthesizing more complex derivatives. The bromine atoms serve as highly effective handles for introducing a wide array of peripheral substituents through cross-coupling reactions. The nature of these added groups—whether they are electron-donating or electron-withdrawing—provides a powerful tool for tuning the electronic and optical properties of the final molecule.

Studies on other substituted aromatic systems have established clear principles for this tuning:

Electron-withdrawing groups: When strong electron-withdrawing substituents are added to an anthracene core, they can progressively lower the HOMO and LUMO energy levels. rsc.org This strategy is often explored for developing n-type semiconductor materials. rsc.org

Electron-releasing groups: Conversely, attaching electron-releasing groups can raise the energy levels. The position of substitution is also critical. In phthalocyanine (B1677752) systems, for example, electron-releasing groups at alpha-benzo positions cause a shift of the main absorption (Q band) to longer wavelengths (a redshift), while substitution at beta positions can cause a shift to shorter wavelengths (a blueshift). nih.gov

This ability to systematically modify the molecular structure allows for the precise engineering of the energy gap, absorption spectra, and fluorescence characteristics of materials derived from this compound, tailoring them for specific electronic or photonic applications.

Relationship between Molecular Conformation and Functional Properties

The functional properties of organic materials in solid-state devices are intrinsically linked to their molecular conformation and intermolecular arrangement in the solid state. The substitution pattern on the anthracene core is a determining factor in how these molecules pack together.

Research on related 9,10-disubstituted anthracene derivatives has shown that functionalization at these positions tends to disrupt the typical herringbone packing observed in other anthracene compounds and instead promotes a more overlapped, lamellar structure. mdpi.com While functionalization at the 9,10-positions was found to have a limited effect on the optical and electrochemical properties, it significantly influenced the thermal stability and the solid-state arrangement. mdpi.com These changes in molecular packing directly impact functional properties such as charge carrier mobility. mdpi.com Although modest device performance was achieved in that specific study, it underscores the critical principle that controlling molecular conformation through peripheral substitution is a key strategy for optimizing the performance of anthracene-based organic electronic materials. mdpi.com

Understanding Structure-Reactivity Correlations

The reactivity of this compound is primarily dictated by its structure, specifically the presence of the two carbon-bromine (C-Br) bonds. These bonds are key reactive sites, making the molecule a valuable building block in organic synthesis. The C-Br bonds are susceptible to cleavage and can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the facile attachment of other functional groups to the anthracene core, a common strategy for building larger conjugated systems. ossila.commdpi.com

The inherent reactivity of C-Br bonds on an anthracene core has been dramatically illustrated in single-molecule experiments using 9,10-dibromoanthracene (B139309). wikipedia.orgacs.org In these studies, voltage pulses from a scanning tunneling microscope were used to selectively break the C-Br bonds one by one, forming first a radical and then a diradical intermediate. wikipedia.orgacs.org This work provides a direct observation of the bond-breaking process and highlights the accessibility of the bromine atoms for chemical transformation, a property that is central to the utility of this compound in synthetic chemistry.

Advanced Applications of 2,7 Dibromoanthracen 9 10h One in Materials Science and Organic Electronics

Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The rigid and planar structure of the anthracene (B1667546) core is a desirable feature for organic light-emitting materials, and the presence of bromine atoms in 2,7-Dibromoanthracen-9(10H)-one allows for further functionalization to fine-tune the electronic properties of the resulting molecules. While direct applications of this compound in OLEDs are not extensively documented, its derivatives are of significant interest. For instance, anthracene derivatives are known to be excellent blue-emitting materials, a crucial component for full-color displays and white lighting.

The bromo-substituents on the anthracenone (B14071504) core serve as versatile handles for cross-coupling reactions, enabling the synthesis of more complex and efficient electroluminescent materials. These reactions allow for the introduction of various functional groups that can enhance charge transport, improve quantum efficiency, and modify the emission wavelength. The resulting materials can be employed as emitters, hosts, or charge-transporting layers in OLED devices. Research in this area focuses on creating derivatives with high thermal stability and photoluminescence quantum yields, which are critical for the longevity and performance of OLEDs.

Application in Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The development of high-performance organic semiconductors is essential for the advancement of organic field-effect transistors (OFETs) and other organic electronic devices. Anthracene and its derivatives have been extensively studied for their semiconducting properties, primarily due to their ability to form well-ordered crystalline structures that facilitate efficient charge transport. The introduction of bromine atoms in this compound enhances the intermolecular interactions, which can lead to improved molecular packing in the solid state, a key factor for achieving high charge carrier mobility.

The bromine atoms also increase the electron affinity of the molecule, which can be beneficial for n-type or ambipolar charge transport. Researchers have explored the use of dibromoanthracene derivatives as active materials in OFETs. For example, the substitution pattern on the anthracene core can significantly influence the device performance. The versatility of this compound as a synthetic precursor allows for the creation of a diverse library of organic semiconductors with tailored properties for specific OFET applications.

Development of Polymeric Materials with Integrated Anthracenone Units

The incorporation of anthracenone units into polymer backbones can impart unique photophysical and electronic properties to the resulting materials. This compound is an ideal monomer for the synthesis of such polymers through various polymerization techniques, including Suzuki and Sonogashira cross-coupling reactions. These reactions utilize the reactivity of the carbon-bromine bonds to form new carbon-carbon bonds, leading to the formation of conjugated polymers.

These polymers often exhibit interesting properties such as high thermal stability, good solubility in common organic solvents, and tunable optoelectronic characteristics. The specific properties of the polymers can be controlled by the choice of comonomers and the polymer architecture. For instance, the incorporation of flexible linkers can improve the processability of the polymers, while the use of electron-donating or electron-accepting comonomers can be used to engineer the band gap of the material. These polymers have potential applications in a variety of areas, including as active materials in organic solar cells, OFETs, and chemical sensors.

Functional Materials for Photochromic and Thermochromic Applications

Photochromic and thermochromic materials, which change their color in response to light or temperature, respectively, have a wide range of potential applications, including in smart windows, data storage, and molecular switches. Anthracene derivatives have been shown to exhibit photochromic behavior, often based on photodimerization reactions. The [4+4] cycloaddition of two anthracene molecules upon irradiation with UV light leads to the formation of a dimer, which can be reversed by heating or irradiation with a different wavelength of light.

The presence of the bromo-substituents in this compound can influence the photochromic and thermochromic properties of its derivatives. These substituents can affect the kinetics and thermodynamics of the dimerization process, as well as the absorption spectra of the monomer and dimer. While specific studies on the photochromic and thermochromic properties of this compound itself are limited, its role as a precursor allows for the synthesis of new materials where these properties can be systematically investigated and optimized.

Precursors for Graphene Nanoribbons (GNRs) and Spintronic Devices

Graphene nanoribbons (GNRs), which are narrow strips of graphene, have emerged as promising materials for next-generation electronic and spintronic devices due to their tunable electronic properties that depend on their width and edge structure. A bottom-up approach to GNR synthesis, which involves the surface-assisted polymerization and cyclodehydrogenation of molecular precursors, allows for the precise control over the GNR structure.

Halogenated polycyclic aromatic hydrocarbons are commonly used as precursors in this process. This compound and its derivatives are attractive candidates for the synthesis of GNRs. The bromine atoms can be selectively removed upon heating on a catalytic metal surface, leading to the formation of covalent bonds between the precursor molecules and the subsequent formation of well-defined GNRs. The specific structure of the precursor molecule dictates the final structure of the GNR, and therefore, the use of this compound can lead to the formation of GNRs with unique electronic and magnetic properties suitable for spintronic applications.

Utilization in Optical and Electronic Switches

Molecular switches are molecules that can be reversibly switched between two or more stable states in response to external stimuli such as light, heat, or an electric field. This property makes them attractive for applications in molecular electronics, data storage, and responsive materials. The photochromic behavior of anthracene derivatives, as discussed earlier, forms the basis for their use as optical switches.

The switching process in these molecules is accompanied by a change in their physical and chemical properties, such as their absorption and emission spectra, which can be used to read out the state of the switch. This compound can be used as a building block to create more complex molecular systems with enhanced switching properties. For example, it can be incorporated into larger supramolecular assemblies or polymers, where the switching behavior can be modulated by the surrounding environment. The development of such systems is a key area of research in the field of molecular machinery and nanotechnology.

Advanced Photonic Devices and Triplet-Triplet Annihilation Upconversion Systems

Triplet-triplet annihilation (TTA) upconversion is a process in which two molecules in their triplet excited state interact to generate one molecule in a higher-energy singlet excited state, which then emits a photon of higher energy than the initially absorbed photons. This process is of great interest for a variety of applications, including solar energy conversion, bioimaging, and photodynamic therapy.

Data Tables

Application Area Role of this compound Key Research Findings
OLEDs Precursor for electroluminescent materialsDerivatives can be synthesized to achieve high thermal stability and quantum yields.
OFETs Precursor for organic semiconductorsBromine atoms can enhance molecular packing and charge transport.
Polymers Monomer for conjugated polymersAllows for the synthesis of polymers with tunable optoelectronic properties.
Photochromic/Thermochromic Materials Precursor for functional materialsBromo-substituents can influence the switching properties of derivatives.
Graphene Nanoribbons Precursor for bottom-up synthesisEnables the formation of GNRs with precisely controlled structures.
Molecular Switches Building block for switchable moleculesCan be incorporated into systems with light-responsive behavior.
TTA Upconversion Precursor for sensitizers and annihilatorsHeavy atom effect can enhance intersystem crossing and upconversion efficiency.

Contributions to Supramolecular Chemistry and Self-Assembly

The utility of this compound as a building block in supramolecular chemistry and self-assembly is an area of growing interest, although detailed studies remain specific. The strategic placement of the bromine atoms at the 2 and 7 positions, combined with the ketone functional group, provides a unique electronic and structural framework. This arrangement allows for a variety of non-covalent interactions, including halogen bonding, hydrogen bonding (via the enol form), and π-π stacking, which are fundamental to the construction of ordered supramolecular architectures.

Research has indicated that anthracenone derivatives, in general, can participate in the formation of complex, ordered structures. The bromine substituents on the this compound molecule can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to guide the formation of one-, two-, or three-dimensional networks. The aromatic backbone of the anthracene core facilitates π-π stacking interactions, which are crucial for the self-assembly of organic molecules into ordered columns or layers, a key requirement for applications in organic electronics.

While specific examples detailing the self-assembly of pristine this compound are not extensively documented in publicly available literature, its structural motifs are analogous to other halogenated aromatic compounds known to form liquid crystalline phases or self-assembled monolayers. The potential for this molecule to serve as a versatile synthon for more complex supramolecular systems is significant. For instance, it can be a precursor to larger, functionalized anthracenes that are explicitly designed for self-assembly.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly

Interaction TypeParticipating GroupsPotential Role in Self-Assembly
Halogen BondingC-BrDirectional control, formation of extended networks
π-π StackingAnthracene CoreInduces columnar or lamellar ordering
Hydrogen BondingC=O (or enol -OH)Formation of dimers or chains
Dipole-DipoleC=OInfluences molecular packing and orientation

Catalytic Applications

The exploration of this compound and its derivatives in the field of catalysis is an emerging area of research. While direct catalytic applications of the parent compound are not widely reported, its structural features suggest potential as a precursor for catalytically active species or as a photocatalyst in certain organic transformations.

Anthracenone derivatives have been investigated for their redox properties, which could be harnessed in catalytic cycles. nih.gov The core structure can potentially be modified to create ligands for transition metal catalysts. The bromine atoms at the 2 and 7 positions are suitable handles for cross-coupling reactions, allowing for the introduction of catalytically active moieties. For example, phosphine (B1218219) or N-heterocyclic carbene precursors could be attached at these sites to generate novel ligands for homogeneous catalysis.

Furthermore, the anthracene framework is known for its involvement in photocatalysis. Upon photoexcitation, anthracene derivatives can act as energy transfer agents or participate in electron transfer processes. While research has more prominently focused on other isomers like 9,10-dibromoanthracene (B139309), the fundamental photophysical properties of the anthracene core in this compound suggest that it could potentially be utilized in visible-light-driven photocatalytic reactions. nih.gov For instance, it could be explored as a photosensitizer in [4+2] cycloaddition reactions or other photoredox-catalyzed transformations. nih.gov

Table 2: Potential Catalytic Roles and Research Directions for this compound Derivatives

Catalysis TypePotential RoleRequired ModificationsExample Reaction Type
Homogeneous CatalysisLigand PrecursorFunctionalization at bromo-positions with coordinating groupsCross-coupling reactions, hydrogenation
PhotocatalysisPhotosensitizerOften used as is or with minor tuning of substituentsCycloadditions, redox reactions
ElectrocatalysisElectrode ModifierPolymerization or deposition onto an electrode surfaceSensing, small molecule activation

Further research is necessary to fully elucidate and realize the catalytic potential of this compound in these advanced applications. The development of synthetic routes to functionalized derivatives is a key step toward this goal.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Highly Substituted Anthracenones

The development of novel synthetic methodologies is crucial for accessing a wider array of substituted anthracenone (B14071504) derivatives, enabling fine-tuning of their chemical and physical properties. While classical methods have been effective, future efforts will likely focus on transition metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce a diverse range of functional groups onto the anthracenone scaffold.

Recent advancements in the synthesis of substituted anthracene (B1667546) and anthraquinone (B42736) derivatives highlight promising avenues. For instance, methods for preparing 2,3,6,7-substituted anthracenes, a traditionally challenging substitution pattern, have been developed using a double ring-closing approach starting from a protected benzenetetracarbaldehyde. chemrxiv.org This strategy could potentially be adapted for the synthesis of highly functionalized anthracenones. Furthermore, transition metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis of substituted anthraquinones via reactions like the Ullmann coupling. researchgate.net However, these often require harsh conditions. Future research will likely explore milder and more efficient catalytic systems. frontiersin.org

A significant area of exploration is the use of photocatalysis, which offers a green and efficient alternative for constructing complex organic molecules. researchgate.net Visible-light-promoted reactions, for example, could enable the synthesis of anthracenone-furan hybrids in a single step with high yields. researchgate.net The development of such methods would provide access to novel molecular structures with unique photophysical properties.

Future synthetic strategies will likely target:

Direct C-H Functionalization: To avoid pre-functionalization steps, saving time and resources.

Photoredox Catalysis: For mild and selective introduction of substituents.

Flow Chemistry: To enable safer and more scalable synthesis of key intermediates.

Combinatorial Synthesis: To rapidly generate libraries of anthracenone derivatives for high-throughput screening.

Advanced Characterization Techniques for In-situ Monitoring

Understanding the intricate mechanisms of chemical reactions is paramount for optimizing processes and identifying transient intermediates. Advanced in-situ characterization techniques are becoming indispensable tools for real-time monitoring of anthracenone synthesis.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. mt.com This provides immediate feedback on reaction kinetics and the influence of process parameters. mt.com For complex reaction mixtures, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful for identifying byproducts and intermediates, as demonstrated in the study of fungal anthracenone biosynthesis. researchgate.net

Future research in this area will likely focus on:

Integration of Multiple Probes: Combining different spectroscopic techniques to obtain a more comprehensive picture of the reaction.

Fiber-Optic Sensors: For remote and non-invasive monitoring in harsh reaction environments.

Chemometrics: Applying advanced data analysis methods to deconvolve complex spectral data and extract meaningful kinetic and mechanistic information.

Monitoring Photocatalytic Reactions: Developing specialized techniques to study the excited states and radical intermediates that are key to photocatalytic processes. researchgate.netmpg.de

The ability to monitor reactions in real-time will not only accelerate the development of new synthetic methods but also facilitate a smoother transition from laboratory-scale synthesis to industrial production by ensuring process robustness and reproducibility. mt.comspectroscopyonline.com

Development of Predictive Computational Models for Structure-Function Design

Computational chemistry offers a powerful toolkit for accelerating the discovery of new materials by predicting their properties and guiding synthetic efforts. For anthracenone derivatives, the development of robust quantitative structure-activity relationship (QSAR) models can establish a clear link between molecular structure and functional properties like electronic behavior, biological activity, or material performance. nih.govnih.gov

QSAR models have been successfully applied to various classes of compounds, including anthraquinones, to predict their antioxidant or antifouling activities. researchgate.netfrontiersin.org These models use molecular descriptors to quantify structural features and correlate them with observed activities. By understanding which structural modifications lead to desired outcomes, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Future directions in computational modeling for anthracenone design include:

Machine Learning and Deep Learning: Employing advanced algorithms to build more accurate and predictive QSAR models from large datasets. mdpi.com

DFT Calculations: Using density functional theory to predict electronic properties, such as absorption and emission spectra, which is crucial for applications in optoelectronics. researchgate.net

Molecular Docking: Simulating the interaction of anthracenone derivatives with biological targets to guide the design of new therapeutic agents. frontiersin.org

Multi-scale Modeling: Combining different computational techniques to model materials at various levels of complexity, from single molecules to bulk materials.

The synergy between computational prediction and experimental validation will be key to the rational design of next-generation anthracenone-based materials with tailored functionalities.

Integration into Hybrid and Composite Materials

The incorporation of 2,7-Dibromoanthracen-9(10H)-one and its derivatives into larger material systems like polymers and metal-organic frameworks (MOFs) is a promising strategy for creating advanced functional materials. The bromine atoms serve as versatile handles for polymerization or for anchoring the anthracenone unit into a larger framework.

Metal-Organic Frameworks (MOFs): Anthracene-based ligands have been successfully used to construct luminescent MOFs. mdpi.comrsc.org These materials exhibit interesting photophysical properties, including polarized emission and potential for use in sensing and optoelectronic devices. rsc.org The rigid and porous nature of MOFs can isolate the anthracenone chromophores, preventing aggregation-induced quenching and enabling applications that leverage their intrinsic luminescence. nih.govresearchgate.net

Polymers: Integrating anthracenone units into polymer backbones or as side chains can impart new functionalities to the resulting materials. Anthraquinone-based porous organic polymers (POPs) have been developed for applications in electrochemical energy storage, where the redox-active quinone moiety is key. arabjchem.org These materials can overcome the solubility issues of small-molecule active materials, leading to improved cycling stability in batteries. arabjchem.org

Future research in this area will likely explore:

Anthracenone-based MOFs for Catalysis: Utilizing the defined pores and active sites for selective chemical transformations. nih.gov

Conductive Polymers: Creating polymers with extended π-conjugation through the anthracenone core for applications in organic electronics.

Smart Materials: Developing hybrid materials that respond to external stimuli like light or temperature, leveraging the photophysical properties of the anthracenone unit. rsc.org

Biocomposites: Integrating anthracenone derivatives into biocompatible polymers for applications in bioimaging or as drug delivery vehicles.

Scalable Synthesis and Sustainable Methodologies

For the practical application of this compound and its derivatives, the development of scalable and sustainable synthetic processes is essential. Green chemistry principles provide a framework for designing environmentally benign chemical processes. nih.govsnu.ac.kr

Key aspects of future research in this domain will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. snu.ac.kr

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives, particularly those that are recyclable and based on earth-abundant metals. frontiersin.org

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids. frontiersin.org

Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave-assisted synthesis or photocatalysis that can often be performed at room temperature. nih.gov

An example of a greener approach is the in-situ electrosynthesis of anthraquinones in aqueous flow batteries, which avoids hazardous oxidants and noble metal catalysts. rsc.org Similarly, the development of scalable synthesis routes for materials like MOFs is an active area of research, with a focus on reducing solvent consumption and energy input. researchwithrutgers.com The photocatalytic degradation of anthracene to the less toxic anthraquinone using green-synthesized nanoparticles also points towards sustainable end-of-life solutions for these compounds. researchgate.net

By embracing these principles, the chemical industry can move towards more economical and environmentally responsible production of anthracenone-based materials, ensuring their long-term viability for widespread use.

Q & A

Q. How can crystal engineering improve the solid-state performance of this compound in optoelectronic devices?

  • Methodology : Analyze single-crystal packing via Hirshfeld surfaces to assess π-π interactions. For 9,10-dibromoanthracene, face-to-face stacking enhances charge transport. Modify crystallization solvents (e.g., DCM/hexane) to tune morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.